[(2-Bromo-4-chlorophenyl)methyl](propan-2-yl)amine
Description
(2-Bromo-4-chlorophenyl)methylamine is an organic compound that belongs to the class of substituted amines It features a bromine and chlorine atom attached to a benzene ring, which is further connected to an amine group via a propan-2-yl linkage
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrClN/c1-7(2)13-6-8-3-4-9(12)5-10(8)11/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAQUXTWTJEXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-chlorobenzyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromo-4-chlorobenzyl chloride is reacted with isopropylamine in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain (2-Bromo-4-chlorophenyl)methylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (2-Bromo-4-chlorophenyl)methylamine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the amine group to a more reduced form such as an alkylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of substituted benzylamines or phenols.
Oxidation: Formation of imines, nitriles, or carboxylic acids.
Reduction: Formation of alkylamines or dehalogenated benzylamines.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological molecules and potential bioactivity.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-Bromo-4-chlorophenyl)methylamine can be compared with other substituted benzylamines such as:
(2-Bromo-4-fluorophenyl)methylamine: Similar structure but with a fluorine atom instead of chlorine, which may alter its reactivity and biological activity.
(2-Chloro-4-methylphenyl)methylamine:
(2-Bromo-4-nitrophenyl)methylamine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of substituted benzylamines in chemical research.
Biological Activity
(2-Bromo-4-chlorophenyl)methylamine, an organic compound characterized by its unique structural features, has gained attention in medicinal chemistry for its potential biological activities. This compound belongs to the class of substituted amines and is notable for its bromine and chlorine substituents on the phenyl ring, which may enhance its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of (2-Bromo-4-chlorophenyl)methylamine is C11H14BrClN, with a molecular weight of 269.6 g/mol. The structure consists of a propan-2-ylamine moiety linked to a phenyl group that carries both bromine and chlorine substituents. This configuration is essential for its biological activity, as it influences the compound's reactivity and binding affinity to biological targets.
The mechanism of action for (2-Bromo-4-chlorophenyl)methylamine primarily involves its interactions with specific enzymes and receptors. The presence of halogen substituents (bromine and chlorine) enhances the compound's binding affinity, allowing it to participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects such as antimicrobial or anticancer activities .
Antimicrobial Activity
Research indicates that compounds similar to (2-Bromo-4-chlorophenyl)methylamine exhibit significant antimicrobial properties. For example, studies have shown that related substituted amines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 µM to over 100 µM against various bacterial strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
Anticancer Activity
Preliminary studies suggest that (2-Bromo-4-chlorophenyl)methylamine may also have anticancer potential. The structural features of this compound allow it to interact with cancer cell receptors, potentially inhibiting tumor growth or inducing apoptosis in malignant cells. Ongoing research aims to elucidate the specific pathways involved in its anticancer effects .
Case Studies
- Case Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various substituted amines, including those similar to (2-Bromo-4-chlorophenyl)methylamine. The study found that compounds with electron-withdrawing groups showed enhanced antibacterial activity against common pathogens, indicating a structure-activity relationship that could be exploited for drug development .
- Case Study on Anticancer Properties : Another research effort focused on evaluating the cytotoxic effects of halogenated amines on cancer cell lines. Results indicated that compounds featuring bromine and chlorine substitutions exhibited significant cytotoxicity, suggesting their potential as lead compounds in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
